4-Bromo-2-methylnaphthalen-1-amine

Physical property Formulation Process chemistry

Researchers requiring naphthylamine building blocks with orthogonal reactivity often face handling issues with low-melting analogs. 4-Bromo-2-methylnaphthalen-1-amine (CAS 37113-08-9) is a solid powder (mp 81-82°C) that eliminates liquid-transfer complications of non-halogenated 2-methylnaphthalen-1-amine (mp 28-31°C). - Enables sequential Pd/Cu-catalyzed cross-coupling at C-4 Br then directed C-H functionalization. - Higher MW (236.11 g/mol) reduces relative weighing error to ±0.42% at 0.1 mmol scale. - Ideal for kinase-targeted SAR libraries where 4-Br provides a tunable halogen-bond donor.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 37113-08-9
Cat. No. B1266935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylnaphthalen-1-amine
CAS37113-08-9
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1)Br)N
InChIInChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3
InChIKeyNXEWBYGPFNJONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylnaphthalen-1-amine Sourcing Specifications


4-Bromo-2-methylnaphthalen-1-amine (CAS 37113-08-9) is a C11H10BrN halogenated 1-naphthylamine derivative with a molecular weight of 236.11 g/mol . The compound possesses a solid, powder physical form at ambient temperature, with a reported melting point of 81–82 °C . It is commercially available at a purity of 95% . The simultaneous presence of a primary amine at the 1-position, a bromine atom at the 4-position, and a methyl substituent at the 2-position creates a specific substitution pattern that enables differentiated synthetic utility compared to non-halogenated or differently halogenated naphthylamine analogs.

4-Bromo-2-methylnaphthalen-1-amine Substitution Limitations


Substituting 4-bromo-2-methylnaphthalen-1-amine with its non-halogenated counterpart (2-methylnaphthalen-1-amine, CAS 2246-44-8) or a regioisomeric bromonaphthylamine fundamentally alters downstream synthetic options and physical handling. The C–Br bond at the 4-position enables Pd- or Cu-catalyzed cross-coupling transformations (e.g., Suzuki, Ullmann, Buchwald–Hartwig) that are impossible with the non-halogenated analog . Replacing bromine with chlorine at the same position (4-chloro analog) changes oxidative addition kinetics and halide lability in metal-catalyzed cycles [1]. Regioisomeric bromination (e.g., bromine at the 8-position or N-methyl bromonaphthalen-2-amine) produces compounds with different C–H activation directing effects and steric environments around the amine [2]. Additionally, the target compound is a solid powder (mp 81–82 °C), whereas the non-brominated analog 2-methylnaphthalen-1-amine melts at 28–31 °C, behaving as a low-melting solid or liquid at room temperature . This substantial difference in physical state (~50 °C higher melting point) directly impacts storage stability, weighing accuracy, and process-scale handling.

Quantitative Differentiation Evidence vs. Closest Analogs


Physical Form: Ambient Solid vs. Low-Melting Analog

4-Bromo-2-methylnaphthalen-1-amine exhibits a melting point of 81–82 °C, making it a free-flowing powder at ambient temperature . In contrast, the non-halogenated analog 2-methylnaphthalen-1-amine (CAS 2246-44-8) has a melting point of 28–31 °C, rendering it a low-melting solid or viscous liquid under typical laboratory conditions (20–25 °C) . This represents a melting point elevation of approximately +52 °C upon 4-bromination. The practical consequence is improved solid-state stability, simplified weighing accuracy, and reduced risk of container adhesion during storage and dispensing, which are critical factors in automated parallel synthesis and inventory management.

Physical property Formulation Process chemistry

Gravimetric Precision from Higher Molecular Weight

The presence of the bromine atom increases the molecular weight of 4-bromo-2-methylnaphthalen-1-amine to 236.11 g/mol, compared to 157.21 g/mol for the non-brominated 2-methylnaphthalen-1-amine . This represents a 50.2% increase in mass per mole. In high-throughput parallel synthesis and microscale reaction setups (e.g., 0.1 mmol scale), higher molecular weight reduces the relative error associated with balance readability. For a target charge of 23.6 mg (0.1 mmol target) versus 15.7 mg (0.1 mmol comparator) on a balance with ±0.1 mg readability, the theoretical relative weighing error decreases from ±0.64% to ±0.42%.

Weighing accuracy Process chemistry High-throughput synthesis

Melting Point: 2-Methyl Effect vs. Unsubstituted Analog

The 2-methyl substituent in the target compound lowers the melting point relative to the unsubstituted 4-bromo-1-naphthylamine. The target compound melts at 81–82 °C , whereas 4-bromo-1-naphthylamine (CAS 2298-07-9) melts at 102–103 °C [1]. This −21 °C difference reflects the disruption of crystal packing by the methyl group and is significant for purification: compounds melting below 100 °C are generally more amenable to melt crystallization and hot filtration techniques. The lower melting point also correlates with enhanced solubility in common organic solvents at moderate temperatures, facilitating solution-phase reaction setups.

Physical property Purification Crystallization

Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

The C–Br bond at the 4-position of the naphthalene ring enables participation in Pd(0)/Pd(II) oxidative addition with activation barriers substantially lower than the corresponding C–Cl bond in 4-chloro-2-methylnaphthalen-1-amine (CAS 341028-97-5). Comprehensive kinetic studies across aryl halide classes demonstrate that aryl bromides undergo oxidative addition to Pd(0) complexes approximately 10- to 100-fold faster than aryl chlorides under comparable conditions [1]. This translates into lower catalyst loadings, milder reaction temperatures, and broader substrate scope for Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type coupling reactions when using the bromo derivative as the electrophilic partner.

Cross-coupling Catalysis Synthetic methodology

C–H Functionalization via 2-Methylnaphthylamine Scaffold

The 2-methylnaphthalen-1-amine scaffold has been demonstrated as an effective component in copper-catalyzed Ullmann-type S–C bond formation when derivatized as an amide ligand, operating under mild conditions (room temperature) with high yields and excellent chemoselectivity [1]. Additionally, functionalized 1-naphthylamines serve as versatile substrates in Cu(I)-catalyzed benzannulation reactions conducted in water under Pd- and ligand-free conditions, establishing this scaffold as a privileged structure for sustainable synthetic methodology development [2]. The target compound, bearing both the 2-methyl-1-amine scaffold and a 4-bromo handle, uniquely combines these C–H functionalization capabilities with orthogonal cross-coupling reactivity at the bromide position.

C–H activation Ligand design Green chemistry

Kinase Interaction Potential via Halogen Bonding

Compounds containing the 1-naphthylamine scaffold with specific substitution patterns have been reported as protein kinase inhibitors in patent literature [1]. While no direct quantitative IC50 data has been identified specifically for 4-bromo-2-methylnaphthalen-1-amine, the 4-bromo-2-methyl substitution pattern on a 1-naphthylamine core is structurally analogous to intermediates disclosed in kinase inhibitor patents targeting PDK1 and related kinases, where halogen substitution at the 4-position modulates binding affinity through halogen bonding and steric effects [1]. The non-halogenated 2-methylnaphthalen-1-amine lacks this halogen-bonding capability, representing a class-level functional differentiation.

Medicinal chemistry Kinase inhibition Scaffold hopping

4-Bromo-2-methylnaphthalen-1-amine Application Scenarios


High-Throughput Parallel Synthesis with Ambient-Solid Blocks

In automated synthesis platforms, the solid powder form of 4-bromo-2-methylnaphthalen-1-amine (mp 81–82 °C) ensures reliable powder dispensing without the caking or liquid-transfer issues associated with the non-halogenated analog (mp 28–31 °C, near-liquid at ambient). The 50.2% higher molecular weight further reduces relative weighing error from ±0.64% to ±0.42% at 0.1 mmol scale, improving stoichiometric precision across reaction arrays . This combination of physical form stability and gravimetric accuracy makes this compound the preferred choice for high-throughput discovery chemistry workflows over its non-halogenated counterpart.

Two-Stage Diversification: Cross-Coupling then C–H Functionalization

The target compound uniquely supports sequential orthogonal derivatization: (i) Pd- or Cu-catalyzed cross-coupling at the 4-bromo position (Suzuki, Buchwald–Hartwig, Ullmann) exploiting aryl bromide reactivity superior to aryl chloride followed by (ii) directed C–H functionalization on the 2-methylnaphthalen-1-amine scaffold, which has established utility in Cu-catalyzed benzannulation and sulfilimine formation under mild aqueous conditions [1]. This two-stage strategy reduces step count in the synthesis of polysubstituted naphthalene libraries compared to using building blocks that lack orthogonal reactive handles.

Kinase Inhibitor Scaffold with Halogen Bonding

For structure–activity relationship (SAR) campaigns targeting kinases where halogen bonding at the 4-position of a naphthylamine core enhances binding affinity, the bromine atom in 4-bromo-2-methylnaphthalen-1-amine provides a tunable halogen bond donor absent in the non-halogenated analog. This scaffold has been disclosed in kinase inhibitor patents as a privileged pharmacophore element . The methyl group at position 2 further modulates steric environment around the amine, enabling fine-tuning of interactions when the 1-amine is converted to amide, sulfonamide, or N-aryl derivatives.

Gentle Thermal Processing from Moderate Melting Point

With a melting point of 81–82 °C, the target compound remains below the 100 °C threshold that typically requires specialized heating equipment, while still being a robust solid at ambient temperature. This contrasts with: (a) the non-halogenated analog (mp 28–31 °C), which may melt during warm-weather storage or exothermic reactions, and (b) 4-bromo-1-naphthylamine without the 2-methyl group (mp 102–103 °C), which requires heating above 100 °C for melt processing [1]. The intermediate melting point of the target compound enables standard hot filtration and melt crystallization protocols without exceeding typical solvent boiling points.

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